molecular formula C14H15NOS2 B12444790 (5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12444790
M. Wt: 277.4 g/mol
InChI Key: VSDUUCKOLAQMBN-UHFFFAOYSA-N
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Description

(5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 2-mercapto-1,3-thiazol-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Uniqueness

The tert-butyl group in (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can impart unique steric and electronic properties, potentially influencing its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H15NOS2

Molecular Weight

277.4 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NOS2/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)

InChI Key

VSDUUCKOLAQMBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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